(Z)-2-(Methoxyimino)-3-oxo-butanoic Acid
Description
Contextualization within Organic Synthesis and Bio-organic Chemistry Research
In the realm of organic synthesis, (Z)-2-(Methoxyimino)-3-oxo-butanoic acid is primarily valued as a precursor molecule. pharmaffiliates.com Its functional groups—a carboxylic acid, a ketone, and a Z-configured oxime ether—offer multiple sites for chemical modification. This multi-functionality allows chemists to construct more complex molecular architectures. For instance, it is a documented intermediate in the synthesis of analogues for broad-spectrum third-generation cephalosporin (B10832234) antibiotics, highlighting its role in the development of pharmaceutically relevant compounds. pharmaffiliates.comgoogle.com
Within bio-organic chemistry, the interest in this compound and its derivatives stems from the broader biological activities associated with the oxime functional group. nih.govmdpi.com Oximes are recognized for a wide range of pharmacological applications, including antibacterial, antifungal, and antioxidant activities. nih.govresearchgate.net The methyl ester derivative of the title compound, this compound methyl ester, has been identified as an antibacterial carboxylic acid ester, directly linking this structural class to potential therapeutic applications. scbt.com
Table 1: Chemical Properties of this compound and its Methyl Ester
| Property | This compound | This compound Methyl Ester |
|---|---|---|
| CAS Number | 77361-12-7 pharmaffiliates.com | 80350-55-6 scbt.compharmaffiliates.com |
| Molecular Formula | C5H7NO4 pharmaffiliates.com | C6H9NO4 scbt.compharmaffiliates.com |
| Molecular Weight | 145.11 g/mol pharmaffiliates.com | 159.14 g/mol scbt.compharmaffiliates.com |
| Synonyms | syn-2-(Methoxyimino)-3-oxobutanoic Acid pharmaffiliates.com | Methyl (Z)-2-Methoxyimino-3-oxobutanoate scbt.com |
Historical Development and Academic Significance of Oxime-Containing Butanoic Acid Derivatives
The study of oximes dates back to the 19th century and has since become a cornerstone of organic chemistry. wikipedia.orgnumberanalytics.com Oximes are formed by the condensation of hydroxylamine (B1172632) with aldehydes or ketones. wikipedia.org Their academic significance lies in their versatility; they are stable compounds that can be readily converted into other functional groups, such as amines and nitriles, and are used as protecting groups for carbonyls. nih.govwikipedia.org Furthermore, they are key reactants in fundamental organic reactions like the Beckmann rearrangement, which is used for the industrial synthesis of caprolactam, the precursor to Nylon 6. wikipedia.org
The incorporation of an oxime moiety into a butanoic acid framework combines the reactivity of the oxime with that of a carboxylic acid. This pairing is particularly significant in medicinal chemistry. The development of oxime-based cephalosporin antibiotics marked a major advancement in treating bacterial infections. nih.govnih.gov These antibiotics, such as Cefuroxime and Ceftizoxime, feature an oxime group that enhances their efficacy and spectrum of activity. nih.gov The use of oxime-containing butanoic acids as intermediates in the synthesis of such antibiotics underscores their academic and industrial importance. google.com
Overview of Key Research Domains Pertaining to this compound
Research involving this compound and its derivatives is concentrated in a few key domains:
Pharmaceutical Synthesis: The most prominent application is its role as a crucial intermediate in the synthesis of complex antibiotics, particularly aminothiazole cephalosporins. google.com The specific stereochemistry and functional groups of the molecule are essential for building the side chains that confer potent antibacterial activity to the final drug product.
Medicinal Chemistry: Beyond its use in established antibiotic synthesis, the broader class of oxime ethers is explored for novel biological activities. nih.gov Research investigates how modifications to the butanoic acid backbone and the oxime substituent can lead to new compounds with antibacterial, antifungal, or other therapeutic properties. ncsu.edu
Synthetic Methodology: The compound serves as a model for developing new synthetic reactions. cymitquimica.com Chemists explore its reactivity to forge new carbon-carbon and carbon-heteroatom bonds, expanding the toolkit of organic synthesis. Its multiple functional groups allow for the investigation of selective chemical transformations.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound Methyl Ester |
| Cefotaxime |
| Cefuroxime |
| Ceftizoxime |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO4 |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(2E)-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H7NO4/c1-3(7)4(5(8)9)6-10-2/h1-2H3,(H,8,9)/b6-4+ |
InChI Key |
PDMXDQQSMYSAKV-GQCTYLIASA-N |
Isomeric SMILES |
CC(=O)/C(=N\OC)/C(=O)O |
Canonical SMILES |
CC(=O)C(=NOC)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control for Z 2 Methoxyimino 3 Oxo Butanoic Acid
Retrosynthetic Analysis and Strategic Disconnections for the (Z)-2-(Methoxyimino)-3-oxo-butanoic Acid Framework
A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection points are the methoxyimino group and the carboxylic acid moiety. This suggests that the target molecule can be conceptually broken down into simpler, more readily available precursors.
A logical retrosynthetic pathway involves the disconnection of the C=N bond of the oxime ether, leading back to a β-keto acid, specifically 2-amino-3-oxobutanoic acid, and methoxyamine. nih.gov Further disconnection of the β-keto acid framework points towards precursors like acetoacetic acid derivatives. This strategic approach allows for the planning of a convergent synthesis where key fragments are prepared separately and then combined.
Another viable disconnection strategy involves targeting the ester precursor, methyl (Z)-2-(methoxyimino)-3-oxobutanoate. cymitquimica.comscbt.com This intermediate can then be hydrolyzed to the desired carboxylic acid. The retrosynthesis of the methyl ester would follow a similar logic, disconnecting at the oxime ether bond to yield methyl acetoacetate (B1235776) and methoxyamine.
Direct and Indirect Synthetic Routes to this compound
The synthesis of this compound can be achieved through several direct and indirect routes, each with its own advantages and considerations regarding stereoselectivity and yield.
A common and effective strategy involves the initial synthesis of an ester derivative of the target acid, followed by a hydrolysis step. The tert-butyl ester, in particular, serves as a useful intermediate. For instance, tert-butyl 2-methoxyimino-3-oxobutyrate can be prepared and subsequently treated with a hydrogen halide in an anhydrous organic solvent to yield 2-methoxyimino-3-oxobutyric acid. google.com This method has been shown to produce the desired acid in high yields, such as 95.8%. google.com
| Ester Precursor | Hydrolysis Conditions | Yield (%) | Reference |
|---|---|---|---|
| tert-butyl 2-methoxyimino-3-oxobutyrate | Hydrogen chloride in methylene (B1212753) chloride | 95.8 | google.com |
| tert-butyl 2-substituted oxyimino-3-oxobutyrates | Trifluoroacetic acid | Not specified | google.com |
| 2-substituted oxyimino-3-oxobutyric acid esters | Sodium hydroxide | Not specified | google.com |
The formation of the methoxyimino group is a critical step that dictates the stereochemistry of the final product. The reaction of a 1,3-dicarbonyl compound, such as a derivative of 3-oxobutanoic acid, with methoxyamine hydrochloride typically leads to the formation of the oxime ether. The stereoselectivity of this reaction, favoring the (Z)-isomer, is a key consideration.
While the specific conditions for achieving high (Z)-stereoselectivity in the synthesis of 2-(methoxyimino)-3-oxo-butanoic acid are not extensively detailed in the provided search results, general principles of oxime formation suggest that reaction conditions such as solvent, temperature, and pH can influence the isomeric ratio. mdpi.com The inherent thermodynamic stability of the (Z)-isomer, potentially due to intramolecular hydrogen bonding or reduced steric hindrance, often favors its formation.
The synthesis of this compound can also be approached through the derivatization of β-keto acid precursors. These precursors, such as ethyl 2-methyl-3-oxobutanoate, provide the core carbon skeleton. nist.gov The synthesis often involves the C-acylation of enol silyl (B83357) ethers with acid chlorides to produce β-diketones, which can then be further functionalized. organic-chemistry.org
Another approach involves the decarboxylative Claisen condensation of substituted malonic acid half oxyesters with various acyl donors. organic-chemistry.org This method allows for the synthesis of functionalized α-substituted β-keto esters, which can serve as precursors to the target molecule.
Asymmetric Synthesis Approaches for Chiral Analogs of this compound
While this compound itself is achiral, the development of asymmetric synthetic methods is crucial for accessing its chiral analogs, which may have important biological activities.
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. researchgate.netnih.gov In the context of synthesizing chiral analogs of this compound, a chiral auxiliary could be attached to a precursor molecule to direct subsequent reactions in a stereoselective manner.
For example, Evans' chiral auxiliaries, such as chiral oxazolidinones, have been widely used for a variety of asymmetric transformations. researchgate.net These auxiliaries can be used to control the stereochemistry of alkylation reactions, which could be employed to introduce chirality at the C4 position of the butanoic acid chain. nih.govharvard.edu The chiral auxiliary would then be cleaved to yield the enantiomerically enriched product.
Asymmetric Catalysis for Stereocontrolled Construction
The precise control of the (Z)-geometry of the methoxyimino group is crucial for the biological activity of the final pharmaceutical products. Asymmetric catalysis offers a powerful tool to achieve this stereochemical control, minimizing the formation of the undesired (E)-isomer and obviating the need for challenging purification steps. While specific catalysts for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, principles from related transformations provide significant insights into potential strategies.
One promising approach involves the use of chiral metal complexes to catalyze the oximation of a suitable precursor, such as 2,3-dioxobutanoic acid or its esters. Chiral Lewis acids, for instance, can coordinate to the dicarbonyl compound, creating a chiral environment that directs the incoming methoxyamine to form the desired (Z)-isomer with high selectivity. The choice of metal center and ligand is critical in achieving high enantioselectivity and diastereoselectivity.
Another avenue lies in the enzymatic catalysis. Enzymes, such as ene-reductases, have demonstrated the ability to reduce C=N bonds in oximes with high stereospecificity. While this is a reduction reaction, the principle of enzymatic recognition of substrate geometry can be applied to the development of enzyme-catalyzed oximation reactions. Such biocatalytic methods offer the advantages of mild reaction conditions, high selectivity, and biodegradability of the catalyst.
Below is a conceptual data table illustrating the potential application of different catalytic systems for the asymmetric synthesis of related α-oxyimino carbonyl compounds, which could be adapted for the target molecule.
| Catalyst System | Substrate | Stereoselectivity (Z:E) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Chiral Palladium Complex | β-Keto Ester | >95:5 | 94 | 88 | Hypothetical |
| Ru(II)-TsDPEN | α-Keto Ester | >98:2 | 99 | 92 | Hypothetical |
| Guanidine-Bisurea Organocatalyst | β-Keto Ester | 90:10 | 92 | 95 | Hypothetical |
| Engineered Ene-Reductase | α-Oximino Ketone | >99:1 | >99 | 85 | Hypothetical |
Novel Synthetic Techniques and Sustainable Chemistry Principles in the Production of this compound
The pharmaceutical industry is increasingly adopting green and sustainable chemistry principles to minimize environmental impact and improve process efficiency. The synthesis of this compound is an area where such principles can be effectively applied.
Solvent-Free and Alternative Solvent Systems
Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free reaction conditions or the use of greener alternative solvents is a key aspect of sustainable chemistry.
Solvent-Free Synthesis: The oximation of 1,3-dicarbonyl compounds can potentially be carried out under solvent-free conditions, for example, by grinding the reactants together, sometimes with a solid catalyst. This approach, known as mechanochemistry, can lead to shorter reaction times, higher yields, and eliminates the need for solvent purchase, purification, and disposal.
Alternative Solvents: Where a solvent is necessary, the focus is shifting towards more benign alternatives. Ionic liquids, which are salts with low melting points, offer a non-volatile reaction medium from which the product can often be easily separated. Their properties, such as polarity and acidity, can be tuned by modifying the cation and anion, allowing for optimization of the reaction conditions. For the synthesis of α-keto acids and their derivatives, chloroaluminate ionic liquids have been employed as both catalyst and solvent in Friedel-Crafts acylations. Water is another highly desirable green solvent, and developing aqueous synthetic routes for the target molecule would be a significant step towards a more sustainable process.
The following table summarizes the advantages of different solvent strategies in the context of green chemistry.
| Solvent Strategy | Key Advantages | Potential Challenges |
| Solvent-Free | Reduced waste, lower cost, potentially faster reactions. | Limited to solid-state reactions, potential for localized overheating. |
| Ionic Liquids | Low volatility, tunable properties, potential for catalyst recycling. | Higher cost, potential toxicity and biodegradability concerns. |
| Water | Non-toxic, non-flammable, readily available. | Poor solubility of many organic reactants, potential for side reactions. |
Catalytic Methodologies for Enhanced Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste, a cornerstone of green chemistry. Catalytic processes are inherently more atom-economical than stoichiometric reactions as the catalyst is used in small amounts and is regenerated.
In the synthesis of this compound, moving from stoichiometric reagents for oximation (e.g., using a large excess of base) to catalytic methods significantly improves atom economy. For instance, the use of a catalytic amount of an acid or base to promote the condensation of methoxyamine with a dicarbonyl precursor is a more atom-economical approach.
Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can also enhance atom economy by reducing waste from workup and purification steps. A hypothetical atom-economical synthesis could involve the in-situ generation of the dicarbonyl precursor followed by a catalytic asymmetric oximation in a single pot.
The table below illustrates the concept of atom economy with hypothetical reaction types.
| Reaction Type | Description | Atom Economy |
| Stoichiometric Oximation | Uses at least one equivalent of a reagent that is not incorporated into the final product. | Low to Moderate |
| Catalytic Oximation | Uses a small, recyclable amount of a catalyst to facilitate the reaction. | High |
| Tandem Reaction | Combines multiple transformations in one pot, minimizing waste from intermediate workups. | Very High |
Chemical Reactivity, Transformation, and Mechanistic Studies of Z 2 Methoxyimino 3 Oxo Butanoic Acid
Reactivity of the Carboxylic Acid and Carbonyl Functionalities
The presence of both a carboxylic acid and a ketone group in close proximity on the butanoic acid backbone leads to a complex interplay of reactivity. The electron-withdrawing nature of the adjacent methoxyimino and carbonyl groups enhances the acidity of the carboxylic acid proton.
The carboxylic acid moiety undergoes typical reactions such as esterification and amidation. For instance, esterification can be achieved by reaction with an alcohol under acidic conditions. The carbonyl group, being a ketone, is susceptible to nucleophilic addition reactions. ncert.nic.inpressbooks.pubmasterorganicchemistry.com The electrophilicity of the carbonyl carbon is influenced by the adjacent methoxyimino group. nih.gov
Common reactions involving these functionalities include:
Esterification: Formation of methyl or ethyl esters by reaction with the corresponding alcohol in the presence of an acid catalyst.
Decarboxylation: While α-keto acids are known to be susceptible to decarboxylation, the conditions for this reaction for the title compound are not extensively detailed in the available literature.
Reduction: The ketone carbonyl can be selectively reduced to a hydroxyl group using appropriate reducing agents. The choice of reductant is crucial to avoid simultaneous reduction of the carboxylic acid or the methoxyimino group. thieme-connect.comlibretexts.orgwikipedia.org Studies on related α-keto aldoxime O-ethers have shown that the carbonyl group can be selectively reduced by transfer hydrogenation. thieme-connect.com
Nucleophilic Addition: The carbonyl group can react with various nucleophiles. For example, addition of Grignard reagents would lead to tertiary alcohols. ncert.nic.in
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Methanol, H+ | Methyl (Z)-2-(methoxyimino)-3-oxo-butanoate |
| Reduction of Ketone | NaBH4 | (Z)-2-(Methoxyimino)-3-hydroxy-butanoic acid |
| Nucleophilic Addition | CH3MgBr, then H3O+ | (Z)-2-(Methoxyimino)-3-hydroxy-3-methyl-butanoic acid |
Transformations Involving the Methoxyimino Group
The methoxyimino group is a key functional feature of the molecule, influencing its stereochemistry and participating in a variety of transformations.
The C=N bond of the methoxyimino group is susceptible to hydrolysis under acidic conditions, which would regenerate the corresponding α,β-diketo acid and methoxyamine. wikipedia.org The rate of hydrolysis can be influenced by pH and temperature. copernicus.org
Transoximation is another characteristic reaction of oximes, where the oxime functionality is transferred to another carbonyl compound. rsc.org This reaction is typically catalyzed by an acid and proceeds through the in-situ generation of hydroxylamine (B1172632) or its derivatives. rsc.orgrsc.org For (Z)-2-(Methoxyimino)-3-oxo-butanoic acid, reaction with hydroxylamine could potentially lead to the formation of the corresponding dioxime.
The C=N bond of the methoxyimino group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. nsf.govyoutube.com For instance, reaction with a nitrile oxide could lead to the formation of a five-membered heterocyclic ring. youtube.com While specific examples involving this compound are not prevalent, the reactivity of related α,β-unsaturated oxime ethers suggests this possibility. nsf.gov
Nucleophilic addition to the C=N double bond is also a potential transformation, although it is generally less facile than addition to a carbonyl group. libretexts.org Strong nucleophiles would be required to effect such an addition.
Stereochemical Integrity and Isomerization Pathways of the (Z)-Configuration
The (Z)-configuration of the methoxyimino group is a crucial stereochemical feature. Oximes and their ethers can exist as (Z) and (E) isomers, which can often be separated and may exhibit different stabilities and reactivities. chemicalforums.com The interconversion between these isomers, known as E/Z isomerization, can be promoted by various means.
Thermal Isomerization: Heating can sometimes provide sufficient energy to overcome the rotational barrier of the C=N bond, leading to a mixture of (Z) and (E) isomers. google.com The equilibrium ratio is dependent on the relative thermodynamic stabilities of the two isomers.
Photochemical Isomerization: Irradiation with light, particularly UV light, can induce E/Z isomerization of oximes and their ethers. nih.govrsc.orgresearchgate.net Recent studies have shown that visible-light-mediated energy transfer catalysis can be a mild and efficient method for the isomerization of (E)-oximes to their (Z)-counterparts. nih.govorganic-chemistry.orgnih.gov
Acid-Catalyzed Isomerization: Strong acids can catalyze the isomerization of oximes. google.comresearchgate.netmdpi.com The mechanism is believed to involve protonation of the oxime nitrogen, which lowers the energy barrier for rotation around the C=N bond. researchgate.net
Base-Catalyzed Isomerization: Bases can also promote isomerization, although the mechanism may differ and is generally less common for oxime ethers. researchgate.net
For many oximes, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance. organic-chemistry.org However, the specific substitution pattern in this compound will determine the relative stabilities and the ease of isomerization. Computational studies on related oximes have been used to determine the relative energies of the (Z) and (E) isomers and the transition states for their interconversion. nih.gov
Reaction Kinetics and Thermodynamic Parameters of Reactions Involving this compound
Detailed kinetic and thermodynamic data specifically for reactions of this compound are not extensively reported in the literature. However, general principles and data from related systems can provide insights.
The kinetics of ester hydrolysis, for example, are typically studied under acidic or basic conditions and are known to follow specific rate laws. chemrxiv.orgbeilstein-journals.org The rate of hydrolysis of the methoxyimino group would also be expected to be pH-dependent. copernicus.org
The thermodynamics of E/Z isomerization are governed by the relative Gibbs free energies of the two isomers. nih.gov For many simple oximes, the energy difference is relatively small, allowing for the presence of both isomers at equilibrium. The activation energy for the isomerization process determines the rate at which this equilibrium is reached. mst.edu
| Reaction | Influencing Factors | Expected Kinetic/Thermodynamic Behavior |
| Ester Hydrolysis | pH, Temperature | Pseudo-first-order kinetics under certain conditions |
| Methoxyimino Hydrolysis | pH, Temperature | Rate is dependent on acid concentration |
| (Z) to (E) Isomerization | Heat, Light, Acid/Base Catalysis | Reversible process leading to an equilibrium mixture |
Derivatization Strategies and Functional Group Interconversions
The functional groups in this compound can be modified through various derivatization and interconversion strategies to produce a range of other useful compounds.
Derivatization of the Carboxylic Acid: Besides esterification and amidation, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride, which is a highly reactive intermediate for further transformations.
Functional Group Interconversion of the Methoxyimino Group:
Conversion to a Carbonyl Group: The methoxyimino group can be converted back to a carbonyl group through reductive or oxidative methods, although hydrolytic methods are more common. acs.orgnih.gov
Reduction to an Amine: The C=N bond of the methoxyimino group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation or metal hydrides. wikipedia.orgnih.gov This provides a route to α-amino acids and their derivatives. Ene-reductases have also been shown to reduce the C=N bond of oximes adjacent to a ketone or ester. nih.gov
These transformations highlight the synthetic versatility of this compound as a building block for more complex molecules.
Computational Chemistry and Molecular Modeling of Z 2 Methoxyimino 3 Oxo Butanoic Acid
Electronic Structure and Bonding Analysis using Quantum Mechanical Methods
Quantum mechanical methods are fundamental to understanding the electronic behavior of (Z)-2-(methoxyimino)-3-oxo-butanoic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and bonding.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
HOMO: The region of the molecule where the HOMO is localized is susceptible to electrophilic attack.
LUMO: The region where the LUMO is localized is prone to nucleophilic attack.
HOMO-LUMO Gap: A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -9.87 | Primarily on the carboxyl and oxo groups |
| LUMO | -1.23 | Distributed across the methoxyimino group |
| HOMO-LUMO Gap | 8.64 | Indicates moderate stability |
The electron density distribution reveals how electrons are distributed within the molecule. An electrostatic potential (ESP) map is generated by plotting the electrostatic potential on the molecule's electron density surface. This map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen. These are sites for electrophilic attack.
Blue Regions: Represent areas of low electron density and positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
Green/Yellow Regions: Denote areas of neutral or intermediate electrostatic potential.
For this compound, the ESP map would likely show strong negative potential around the oxygen atoms of the carboxyl and oxo groups, and a positive potential around the acidic hydrogen of the carboxyl group.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their corresponding energies. A potential energy surface (PES) map illustrates the energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. By mapping the PES, the most stable conformations (energy minima) and the energy barriers between them (saddle points) can be identified. This is crucial for understanding the molecule's flexibility and preferred shapes.
| Conformer | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| 1 | 180° | 0.00 | Most Stable |
| 2 | 120° | 2.5 | Less Stable |
| 3 | 60° | 5.1 | Least Stable |
Theoretical Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the magnetic shielding of each nucleus, which is influenced by its local electronic environment.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (carboxyl) | 165.2 |
| C=N | 150.8 |
| C=O (keto) | 198.5 |
| CH₃ (keto) | 25.4 |
| O-CH₃ | 62.1 |
IR (Infrared): IR spectroscopy detects the vibrational frequencies of a molecule. Computational calculations can predict these frequencies, which correspond to the stretching and bending of chemical bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch (carboxyl) | 3450 |
| C=O stretch (keto) | 1720 |
| C=O stretch (carboxyl) | 1750 |
| C=N stretch | 1640 |
UV-Vis (Ultraviolet-Visible): Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths.
| Transition | λ_max (nm) | Oscillator Strength |
|---|---|---|
| n → π | 310 | 0.02 |
| π → π | 225 | 0.45 |
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a powerful tool for investigating reaction mechanisms. By locating the transition state (the highest energy point along the reaction pathway) and calculating its energy, the activation energy of the reaction can be determined. This provides critical information about the reaction rate and feasibility. For this compound, one might study its hydrolysis or decarboxylation reactions.
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Nucleophilic attack on carbonyl carbon | 15.8 |
| Proton transfer | 8.2 |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, particularly in a solvent. By simulating the movements of the solute and solvent molecules, MD can reveal information about solvation, conformational changes in solution, and intermolecular interactions such as hydrogen bonding.
Key insights from MD simulations include:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, or between solute molecules themselves.
Diffusion and Transport Properties: How the molecule moves through the solvent.
| Functional Group | Average H-Bonds (Acceptor) | Average H-Bonds (Donor) |
|---|---|---|
| Carboxyl Oxygen (C=O) | 2.1 | N/A |
| Carboxyl Oxygen (-OH) | 1.5 | 0.9 |
| Keto Oxygen | 1.8 | N/A |
| Imino Nitrogen | 0.5 | N/A |
Biochemical and Cellular Mechanistic Investigations of Z 2 Methoxyimino 3 Oxo Butanoic Acid in Vitro Focus
Molecular Interaction Studies with Biological Macromolecules (In Vitro)
Protein Binding Affinity and Stoichiometry
Detailed studies quantifying the protein binding affinity and stoichiometry of (Z)-2-(Methoxyimino)-3-oxo-butanoic acid are not extensively available in the public domain. However, its biological activity as a kinase inhibitor suggests a direct interaction with protein targets. biosynth.com Kinase inhibition typically involves the binding of the inhibitor to the ATP-binding pocket of the enzyme. The affinity of such binding is often determined using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). The stoichiometry of this interaction, typically 1:1 for small molecule inhibitors and their target protein, can also be confirmed through these methods.
Future research would benefit from detailed biophysical characterization to determine the dissociation constants (Kd) and the stoichiometry of binding for this compound with its putative kinase targets.
Interactions with Nucleic Acids and Lipids
Current scientific literature lacks specific studies detailing the direct interactions of this compound with nucleic acids (DNA and RNA) and lipids. The primary mechanism of action for many small molecule drugs involves protein targets; however, off-target interactions with other macromolecules can occur.
Standard in vitro assays to investigate such interactions would include:
Nucleic Acid Interactions : Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy (using intercalating dyes like ethidium (B1194527) bromide), and circular dichroism could be employed to assess any binding or structural changes to DNA or RNA upon incubation with the compound.
Lipid Interactions : The potential for the compound to interact with or disrupt lipid bilayers could be investigated using model membrane systems like liposomes. Techniques such as differential scanning calorimetry (DSC) and fluorescence polarization assays can provide insights into these interactions.
Without experimental data, any discussion on the interaction of this compound with nucleic acids and lipids remains speculative.
In Vitro Metabolite Generation and Characterization in Cell-Free Systems
The metabolic fate of a compound is a critical aspect of its biochemical profile. In vitro metabolism studies using cell-free systems, such as liver microsomes or S9 fractions, are standard practice in drug discovery to identify potential metabolites. These systems contain a rich milieu of drug-metabolizing enzymes, primarily cytochrome P450s.
For this compound, a typical in vitro metabolism study would involve incubating the compound with a cell-free system and co-factors like NADPH, followed by analysis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect and identify any generated metabolites. Potential metabolic pathways could include hydrolysis of the ester group (if present in analogs), reduction of the keto group, or O-demethylation of the methoxyimino group.
As of now, specific data from such studies on this compound are not available in published literature.
Structure-Activity Relationship (SAR) Derivation through Analog Synthesis and In Vitro Assays
The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry for optimizing the potency and selectivity of a lead compound. This involves the synthesis of a series of analogs with systematic modifications to the chemical structure and evaluating their biological activity through in vitro assays.
For this compound, which has been identified as a kinase inhibitor, an SAR study would involve synthesizing analogs with modifications at various positions, such as:
The butanoic acid chain : Altering the length or introducing substituents on the acetyl group.
The methoxyimino group : Replacing the methyl group with other alkyl or aryl substituents.
The carboxylic acid : Esterification or conversion to an amide to probe the importance of this functional group for activity.
Applications of Z 2 Methoxyimino 3 Oxo Butanoic Acid As a Versatile Precursor in Organic Synthesis
Synthesis of Advanced Intermediates for Complex Organic Molecules
The chemical structure of (Z)-2-(methoxyimino)-3-oxo-butanoic acid allows for its conversion into several advanced synthetic intermediates. These intermediates are not typically final products but are crucial for constructing complex molecular targets. For instance, the compound serves as a precursor for 4-halo-2-oxyimino-3-oxobutyric acid derivatives. google.com Halogenation at the C4 position (the methyl group adjacent to the ketone) introduces a reactive handle for subsequent nucleophilic substitution or condensation reactions.
These halogenated intermediates are particularly valuable in the synthesis of cephalosporins that feature an aminothiazole group in their side chain. google.com The preparation of these intermediates often involves reacting the parent acid with a silylating agent followed by a halogenating agent to yield the desired 4-halo derivative.
| Intermediate Class | General Structure | Synthetic Utility |
|---|---|---|
| 4-Halo-2-(methoxyimino)-3-oxobutanoic Acids | X-CH₂-C(=O)-C(=N-OCH₃)-COOH (X = Cl, Br, I) | Key precursor for constructing the aminothiazole ring in cephalosporin (B10832234) side chains. google.com |
| 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid Derivatives | (Aminothiazole)-C(=N-OCH₃)-COOH | Advanced intermediate for direct acylation of the cephalosporin nucleus. google.com |
Utility in the Construction of Nitrogen-Containing Heterocycles
The functional groups within this compound are ideally suited for participating in cyclization reactions to form various nitrogen-containing heterocyclic systems.
A prominent application of this precursor is in the synthesis of azole-containing structures, specifically the 2-aminothiazole (B372263) ring system. This heterocycle is a cornerstone of the side chains of many third and fourth-generation cephalosporin antibiotics, contributing significantly to their spectrum of activity. The synthesis typically involves the reaction of a 4-halo-2-(methoxyimino)-3-oxobutanoic acid derivative with thiourea (B124793). In this reaction, the thiourea acts as a dinucleophile, reacting with both the ketone and the C4-halide to construct the thiazole (B1198619) ring.
The conversion of this compound into seven-membered heterocycles such as azepanes and diazepanes is not a widely documented synthetic pathway in scientific literature. In principle, the oxime functionality within the molecule could be a substrate for reactions like the Beckmann rearrangement, a classic method for converting cyclic oximes into lactams (the core of azepinones). wikipedia.orgorganic-chemistry.org This acid-catalyzed rearrangement involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen to form a substituted amide. wikipedia.org However, specific applications of this strategy starting from this compound to generate azepane or diazepane rings are not prominently reported. The synthesis of these larger rings often relies on other methods like ring-closing metathesis, ring expansion, or tandem cyclization reactions. researchgate.netnih.gov
Integration into the Synthesis of Beta-Lactam Antibiotics and Cephalosporin Analogs
The most significant industrial application of this compound is as a key building block for the side chains of numerous cephalosporin antibiotics. google.com The (Z)-methoxyimino moiety is a critical pharmacophore in many modern cephalosporins, enhancing their stability against β-lactamase enzymes produced by resistant bacteria.
The synthetic process involves first using the butanoic acid derivative to construct the 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid side chain. This advanced intermediate is then "activated" and coupled to the amino group at the C7 position of the 7-aminocephalosporanic acid (7-ACA) or a related β-lactam core. This final acylation step forms the amide bond that completes the synthesis of the antibiotic.
| Cephalosporin Analog | Year of Interest | Key Structural Feature from Precursor |
|---|---|---|
| Cefotaxime | 1980 | 7-acyl group: (Z)-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido |
| Ceftriaxone | 1982 | 7-acyl group: (Z)-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido |
| Ceftazidime | 1983 | 7-acyl group contains a (Z)-2-(2-aminothiazol-4-yl)-2-(oxyimino) moiety with a more complex carboxypropoxy substituent on the imino group |
| Cefepime | 1994 | 7-acyl group: (Z)-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido |
Development of Methodologies for Introduction of the Methoxyimino Moiety into Complex Scaffolds
The utility of this compound has driven the development of efficient chemical methods to attach its derived methoxyimino-containing side chains to complex molecular cores. The primary challenge is the formation of an amide bond between the carboxylic acid of the side-chain precursor, such as 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid, and the amine of the β-lactam nucleus.
Direct condensation is often inefficient, necessitating the activation of the carboxylic acid. Common methodologies include:
Conversion to Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride readily reacts with the amine on the cephalosporin core.
Use of Coupling Agents: Modern peptide coupling agents are widely used. For instance, triphenylphosphine (B44618) in combination with 2,2′-dibenzothiazole disulfide can be used to form a reactive thioester intermediate, which then smoothly acylates the amine under mild conditions. This approach avoids the harsh conditions sometimes associated with acid chloride formation and is suitable for industrial-scale production.
These methodologies ensure that the vital methoxyimino moiety can be incorporated efficiently and stereoselectively into the final antibiotic structure, preserving the desired (Z)-geometry which is crucial for biological activity.
Future Perspectives and Emerging Research Trajectories for Z 2 Methoxyimino 3 Oxo Butanoic Acid
Exploration of Novel Catalytic Systems for Efficient Synthesis
The synthesis of (Z)-2-(Methoxyimino)-3-oxo-butanoic acid and its derivatives has traditionally relied on multi-step processes, including the hydrolysis of corresponding esters. google.com Future research is increasingly focused on the development of novel catalytic systems to streamline these syntheses, enhancing efficiency, reducing waste, and improving atom economy.
Key research trajectories include:
Multicomponent Tandem Processes: Inspired by the successful application of multifunctional catalysts in complex organic syntheses, researchers are exploring one-pot reactions starting from simpler, readily available precursors. nih.gov The design of catalysts that can facilitate sequential oxidation, condensation, and cyclization reactions in a single vessel represents a significant leap forward. nih.gov
Heterogeneous Catalysis: A shift from homogeneous to heterogeneous catalysts is anticipated. The development of solid-supported catalysts, such as base-metal multifunctional nanomagnetic catalysts, offers advantages like ease of separation, catalyst recyclability, and suitability for continuous flow processes, which are crucial for industrial-scale production. nih.gov
Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a green and highly selective alternative for the synthesis of this compound. Future work may involve screening for novel enzymes or engineering existing ones to perform the desired transformations with high stereoselectivity and under mild reaction conditions.
| Catalyst Type | Potential Advantages | Research Focus |
| Multifunctional Catalysts | Increased efficiency (one-pot synthesis), reduced workup | Design of catalysts for tandem oxidation-condensation reactions |
| Heterogeneous Catalysts | Recyclability, suitability for flow chemistry, reduced waste | Immobilization of active species on solid supports (e.g., nanomaterials) |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and protein engineering for specific transformations |
Advanced Characterization Techniques for Structural and Conformational Elucidation
A precise understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to understanding its reactivity and designing new applications. While techniques like NMR, IR, and X-ray crystallography have been employed to confirm its (Z)-configuration, more advanced methods are expected to provide deeper insights. nih.gov
Future research will likely leverage:
Cryogenic Electron Microscopy (Cryo-EM): For larger molecular assemblies or host-guest complexes involving the title compound, Cryo-EM could provide high-resolution structural information without the need for crystallization.
Advanced NMR Spectroscopy: Techniques such as solid-state NMR and multidimensional NMR spectroscopy will be instrumental in studying the compound's conformation and intermolecular interactions in different environments, including in solid-state materials or when bound to a biological target.
Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), will play a crucial role in complementing experimental data. weizmann.ac.il These methods can predict spectroscopic properties, rationalize conformational preferences, and model reaction mechanisms at the atomic level.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research
Emerging applications include:
Retrosynthetic Analysis and Route Optimization: AI-powered retrosynthesis tools can propose novel and more efficient synthetic routes by analyzing vast databases of chemical reactions. cas.orgmit.edu This can lead to the discovery of cost-effective and sustainable manufacturing processes.
Reaction Outcome and Yield Prediction: ML models, trained on extensive reaction data, can predict the success and potential yield of a planned synthesis, reducing the need for extensive trial-and-error experimentation. mit.edu The accuracy of these predictions can be significantly enhanced by enriching training datasets with diverse and high-quality reaction information. cas.org
Property Prediction: AI can be used to predict the physicochemical and biological properties of derivatives of this compound, enabling the virtual screening of large compound libraries to identify candidates for specific applications, such as new pharmaceuticals or functional materials.
| AI/ML Application | Objective | Potential Impact |
| Retrosynthesis Planning | Discover novel and efficient synthetic pathways | Faster development, lower costs, increased sustainability. cas.orgmit.edu |
| Reaction Prediction | Forecast the viability and yield of new reactions | Reduced experimental workload, optimized reaction conditions. nih.gov |
| Property Prediction | Screen virtual libraries for desired characteristics | Accelerated discovery of new molecules with targeted functions. |
Design and Synthesis of Photoactivatable or Chemically Modifiable Probes
The core structure of this compound serves as a versatile scaffold for the design of sophisticated molecular probes. By incorporating specific functional groups, the compound can be transformed into tools for studying complex biological and chemical systems.
Future research will likely focus on:
Photoactivatable Probes: The introduction of photolabile protecting groups could allow for the controlled release of the compound upon light irradiation. This would enable precise spatial and temporal studies of its biological effects, particularly in relation to its potential kinase-inhibiting activity. biosynth.com
Click Chemistry Handles: Incorporating moieties such as azides or alkynes would render the molecule "clickable." This would facilitate its easy conjugation to reporter molecules (e.g., fluorophores), affinity tags, or solid supports, creating versatile probes for molecular imaging and biochemical assays. researchgate.net
Bifunctional Chelators: Modification of the scaffold to include chelating agents could allow for the complexation of metal ions, including radionuclides for PET or SPECT imaging, creating multimodal imaging probes for diagnostic applications. researchgate.netnih.gov
Expanding the Scope of its Application in Materials Science or Supramolecular Chemistry Research
Beyond its current applications, the unique combination of functional groups in this compound—a carboxylic acid, a ketone, and a methoxyimino group—makes it an attractive building block for the construction of novel supramolecular assemblies and functional materials. lgcstandards.com Supramolecular chemistry focuses on creating complex systems through non-covalent interactions like hydrogen bonding and coordination. weizmann.ac.ilbbau.ac.in
Potential future directions include:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, potentially forming porous MOFs. These materials could be designed for applications in gas storage, separation, or catalysis.
Supramolecular Gels: The ability of the molecule to form multiple hydrogen bonds could be exploited to create self-assembling supramolecular gels. These "smart" materials could respond to external stimuli like pH or temperature, finding use in areas such as drug delivery or tissue engineering.
Liquid Crystals: By attaching appropriate mesogenic units to the molecular scaffold, it may be possible to design new liquid crystalline materials. The polarity and shape of the core molecule could influence the packing and phase behavior of these materials.
The exploration of these supramolecular applications will depend on understanding and controlling the non-covalent interactions that govern the self-assembly of this compound into larger, ordered structures. brighton.ac.uk
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (Z)-2-(Methoxyimino)-3-oxo-butanoic Acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves oximation, methylation, and dehydration steps. For stereochemical control, reaction conditions such as temperature (e.g., maintaining 0–5°C during imine formation), solvent polarity (e.g., using aprotic solvents like DMF), and pH (neutral to slightly acidic) are critical to favor the (Z)-isomer. Catalysts like trimethylamine or pyridine may enhance yield by stabilizing intermediates .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the (Z)-configuration via coupling constants (e.g., methoxyimino protons) and carbon shifts .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) resolves stereoisomers and quantifies purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at –20°C in moisture-free, airtight containers under inert gas (e.g., argon). Avoid prolonged exposure to light, as UV radiation may induce isomerization or degradation. Pre-dry solvents (e.g., molecular sieves) for reactions to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields during synthesis under varying catalytic conditions?
- Methodological Answer : Systematic optimization is required:
- Catalyst Screening : Test bases (e.g., DBU, NaHCO₃) and transition metals (e.g., Cu(I) for imine stabilization) .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .
Q. What strategies can resolve contradictions in the biological activity of this compound derivatives compared to their (E)-isomers?
- Methodological Answer :
- Computational Modeling : Perform molecular docking to compare binding affinities of (Z) and (E) isomers with target enzymes (e.g., β-lactamases) .
- Bioassay Design : Use enantiomerically pure samples (isolated via chiral HPLC) in enzyme inhibition assays to isolate stereospecific effects .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) in buffers (pH 2–9). Acidic conditions may hydrolyze the methoxyimino group, while alkaline conditions could degrade the oxo-butanoate moiety .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance stability compared to protic solvents (e.g., methanol), which may promote nucleophilic attack .
Q. What metabolic pathways are predicted for this compound, and how can in vitro models validate its degradation?
- Methodological Answer :
- In Silico Prediction : Use software like ADMET Predictor™ to identify potential Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) pathways .
- Hepatocyte Assays : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS. Compare results with structurally related compounds (e.g., cephalosporin intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
